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Compound of Interest

1-(3-Chloropropoxy)-4-
Compound Name:
fluorobenzene

Cat. No.: B156296

Technical Guide: 1-(3-Chloropropoxy)-4-
fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropoxy)-4-fluorobenzene is a fluorinated aromatic ether that serves as a key
intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive
chloropropyl chain and a fluorinated phenyl ring, makes it a valuable building block for the
synthesis of more complex molecules, particularly in the fields of pharmaceuticals and
agrochemicals. The presence of the fluorine atom can significantly influence the metabolic
stability, lipophilicity, and binding affinity of the final compounds. This guide provides a
comprehensive overview of its chemical properties, a representative synthetic protocol, and its
primary application as an alkylating agent.

Chemical and Physical Properties

The fundamental properties of 1-(3-Chloropropoxy)-4-fluorobenzene are summarized below.
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Property Value Citations
Molecular Formula CoH10CIFO [1112][3]
Molecular Weight 188.63 g/mol [11[2][3]
CAS Number 1716-42-3 [1][2]
Clear yellowish to orange
Appearance -
liquid
Boiling Point 118-120 °C at 10 mmHg
3-(4-Fluorophenoxy)propyl
Synonyms chloride, 3-Chloropropyl 4- [2]

fluorophenyl ether

Synthesis and Reactions
Synthetic Pathway

1-(3-Chloropropoxy)-4-fluorobenzene is typically synthesized via a Williamson ether
synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide,
which then acts as a nucleophile to attack an electrophilic 1,3-dihalopropane, such as 1-bromo-
3-chloropropane. The general reaction scheme is depicted below.

Reactants Reaction Conditions

4-Fluorophenol 1-Bromo-3-chloropropane Base (e.g., K2CO3) -~ Solvent (e.g., Acetone)

|
i
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|
|
|

1 1-(3-Chloropropoxy)-4-fluorobenzene
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Caption: Williamson Ether Synthesis of the target compound.

Role as an Alkylating Agent

The primary utility of 1-(3-Chloropropoxy)-4-fluorobenzene in drug development and organic
synthesis is as an alkylating agent.[4] The terminal chlorine on the propoxy chain is a good
leaving group, allowing the molecule to introduce the 3-(4-fluorophenoxy)propyl moiety to
various nucleophiles, such as amines, thiols, and carbanions. This versatility makes it a crucial
reagent for constructing more elaborate molecular architectures.

Experimental Protocols

The following is a representative experimental protocol for the use of 1-(3-Chloropropoxy)-4-
fluorobenzene in an N-alkylation reaction, a common step in the synthesis of pharmaceutical
intermediates. This protocol is adapted from procedures for similar alkylating agents.[5][6]

Objective: To synthesize an N-alkylated product using 1-(3-Chloropropoxy)-4-fluorobenzene.
Materials:

e Anucleophilic substrate (e.g., a primary or secondary amine-containing compound)
e 1-(3-Chloropropoxy)-4-fluorobenzene

o Potassium carbonate (K2COs), anhydrous

o Potassium iodide (KI) (optional, as a catalyst)

e N,N-Dimethylformamide (DMF), anhydrous

¢ Dichloromethane (DCM)

» Deionized water

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the
solution. If desired, add a catalytic amount of potassium iodide (0.1 equivalents).

Addition of Alkylating Agent: Add 1-(3-Chloropropoxy)-4-fluorobenzene (1.1-1.2
equivalents) to the stirred suspension.

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using a
suitable chromatographic technique (e.g., TLC or LC-MS). The reaction is typically complete
within 12-24 hours.

Workup:

o Cool the reaction mixture to room temperature.

o Remove the DMF by distillation under reduced pressure.
o To the residue, add dichloromethane and water.

o Separate the organic phase.

Extraction and Purification:

o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o The product can be further purified by standard techniques such as column
chromatography or crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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